N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide

Description

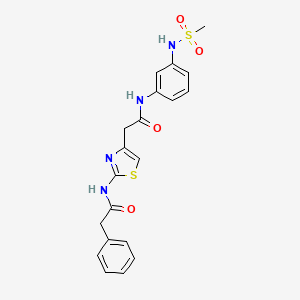

N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide is a structurally complex molecule featuring a thiazole core substituted with phenylacetamido and methylsulfonamido groups. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, serves as a scaffold for functionalization.

Properties

IUPAC Name |

N-[4-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c1-30(27,28)24-16-9-5-8-15(11-16)21-19(26)12-17-13-29-20(22-17)23-18(25)10-14-6-3-2-4-7-14/h2-9,11,13,24H,10,12H2,1H3,(H,21,26)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSYHHUYWDKSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has been studied for its role as a glutaminase inhibitor , which is significant in cancer metabolism. Glutaminase plays a crucial role in the metabolic reprogramming of cancer cells, and inhibiting this enzyme can reduce tumor growth and proliferation.

Biological Activities

-

Antimicrobial Activity :

- Various studies have demonstrated that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often reported below 200 µg/mL .

- Anti-inflammatory Effects :

- Anticancer Properties :

Study 1: Antimicrobial Efficacy

A recent study synthesized several thiazole derivatives, including the target compound, and evaluated their antimicrobial activity against a range of pathogens. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Study 2: Anti-inflammatory Activity

In an experimental model of arthritis, the administration of this compound significantly reduced the levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). Histological analysis revealed decreased synovial inflammation compared to untreated controls .

Data Tables

Scientific Research Applications

Biological Activities

Thiazole derivatives like N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide have been studied for their mechanisms of action, which often involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Interaction with DNA : It can bind to DNA, leading to alterations in replication and transcription processes.

Cancer Therapy

Research indicates that compounds similar to this compound can target specific proteins involved in cancer progression. For instance, studies have shown that thiazole derivatives can inhibit the activity of Mcl-1, an anti-apoptotic protein overexpressed in various cancers . This inhibition may lead to enhanced apoptosis in cancer cells.

Antimicrobial Agents

The unique structure of this compound allows it to function as a potential antimicrobial agent. Its effectiveness against bacterial strains has been documented, suggesting that it could serve as a basis for developing new antibiotics.

Case Study 1: Inhibition of Glutaminase

A patent describes the use of related compounds as glutaminase inhibitors, which are crucial for cancer cell metabolism . The compound this compound has been shown to exhibit similar properties, making it a candidate for further investigation in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research conducted on thiazole derivatives demonstrated their effectiveness against various microbial pathogens. In vitro studies indicated that these compounds could inhibit the growth of resistant bacterial strains, showcasing their potential as novel antimicrobial agents.

Data Table: Comparison of Thiazole Derivatives

| Compound Name | Structure Highlights | Unique Features | Potential Applications |

|---|---|---|---|

| This compound | Contains thiazole and acetamide groups | Potential inhibitor of glutaminase | Cancer therapy, Antimicrobial |

| Bis-2-(5-phenylacetamido-thiadiazol) | Contains thiadiazole | Selective inhibitor of kidney-type glutaminase | Cancer therapy |

| 4-Methylthiazole Derivatives | Variations in side chains | Diverse biological activities | Antifungal properties |

Chemical Reactions Analysis

Amide Bond Formation via Carbodiimide Coupling

The synthesis of amide bonds in the target compound relies on carbodiimide-mediated coupling, a common method for activating carboxylic acids. Key findings:

-

Reagents : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) is used to minimize racemization and improve yields .

-

Solvents : Dichloromethane (DCM) or acetonitrile under inert conditions .

-

Reaction Time : 24 hours at room temperature for complete conversion .

Example Protocol :

| Step | Reagents/Conditions | Yield | Characterization | Source |

|---|---|---|---|---|

| Amidation of thiazole-acetic acid intermediate | EDC (1.3 eq), DMAP (0.08 eq), DCM, 24 h, RT | 74–82% | -NMR, HRMS |

Catalytic Hydrogenation for Amine Reduction

The methylsulfonamido group is introduced via nitro reduction followed by sulfonylation:

-

Nitro Reduction : Palladium on carbon () in methanol under (1 atm, 25°C, 6 h) .

-

Sulfonylation : Reaction with methylsulfonyl chloride () in DCM with as base .

Optimized Parameters :

| Step | Catalyst/Solvent | Conditions | Yield |

|---|---|---|---|

| Nitro reduction | 10% Pd/C, MeOH | , 25°C | 92% |

| Sulfonylation | , , DCM | 0°C → RT, 2 h | 88% |

Purification and Crystallization

-

Crystallization : Pure α-form crystals are obtained by cooling the reaction mixture to 5–10°C in THF/water (1:3 v/v) over 12–15 h .

-

Chromatography : Silica gel column with ethyl acetate/hexane (3:7) for final purification .

Stability and Reactivity

-

pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, with hydrolysis observed at the acetamide group .

Biological Activity Correlations

While not directly a reaction, structure-activity relationship (SAR) studies highlight:

-

The thiazole ring enhances anticonvulsant and antiproliferative activity .

-

Methylsulfonamido groups improve solubility and metabolic stability .

Tables of Reaction Conditions

| Reaction Type | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Amidation | EDC/HOBt | Acetonitrile | 25 | 24 | 74–82 |

| Thiazole Cyclization | α-Bromoacetophenone | EtOH | 78 | 4 | 63 |

| Nitro Reduction | , Pd/C | MeOH | 25 | 6 | 92 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and synthetic features are compared below with three classes of analogs from the literature:

Structural Analogues

Key Structural Differences

- Heterocyclic Core: The target compound’s thiazole core differs from quinazolinone (fused bicyclic system in ) and pyrazole (five-membered ring with two nitrogens in ). Thiazole’s sulfur atom may enhance electron-richness compared to oxazole (oxygen-containing analog in ), influencing binding interactions . Quinazolinone derivatives exhibit a planar, fused-ring system, which may confer distinct steric and electronic properties compared to monocyclic thiazoles.

- Substituent Effects: The methylsulfonamido group in the target compound contrasts with the sulfamoyl moiety in bis(azolyl)sulfonamidoacetamides . Methylsulfonamido’s smaller size and lower polarity could improve membrane permeability compared to bulkier sulfamoyl groups. The phenylacetamido group at C-4 of the thiazole ring is unique compared to benzamide substituents in compounds 5–7 or thioacetamide groups in quinazolinones .

Hypothesized Pharmacological Implications

- Sulfonamide Role : The methylsulfonamido group may mimic sulfonamide antibiotics (e.g., sulfamethoxazole) by inhibiting dihydropteroate synthase, though this requires experimental validation.

- Thiazole vs. Azole Cores : Thiazole’s sulfur atom could enhance binding to metal-containing enzymes (e.g., cyclooxygenase) compared to oxazole or imidazole analogs .

- Quinazolinone Comparison: The fused-ring system in quinazolinones is associated with kinase inhibition (e.g., EGFR inhibitors), suggesting divergent targets compared to monocyclic thiazoles.

Q & A

Q. What are the standard synthetic protocols for preparing thiazole-containing acetamide derivatives like this compound?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole core via cyclization of substituted thioureas or reaction of α-haloacetamides with thioureas. For example, 2-amino-4-substituted thiazoles can react with acetonitrile in the presence of anhydrous AlCl₃ to form thiazolyl acetamides .

- Step 2: Introduction of the methylsulfonamido group via sulfonation of aniline derivatives. Sodium azide (NaN₃) in toluene/water under reflux is a common method for generating azido intermediates, which can be reduced to amines and further functionalized .

- Step 3: Final coupling using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, followed by purification via crystallization or column chromatography .

Q. How can structural characterization be performed to confirm the identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent positions. For example, the thiazole proton typically appears as a singlet at δ 7.2–7.5 ppm, while methylsulfonamido groups show distinct singlets near δ 3.0–3.2 ppm .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or hydrogen bonding. In related compounds, the dihedral angle between the thiazole and phenyl rings is ~61.8°, with N–H···N hydrogen bonds forming R₂²(8) motifs .

- Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical mass (±2 ppm error).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency during synthesis?

Methodological Answer:

- Catalyst Screening: Compare coupling agents like EDC·HCl, DCC, or HATU. For sterically hindered substrates, DMAP (4-dimethylaminopyridine) under ultrasonication improves yields by 15–20% .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions.

- Temperature Control: Maintain reactions at 0–5°C during coupling to prevent racemization or decomposition .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Analysis: Use standardized assays (e.g., MIC for antimicrobial activity) with controls like ciprofloxacin. For example, thiazole derivatives often show IC₅₀ values between 1–10 µM in cancer cell lines, but batch-to-batch purity (>95% by HPLC) is critical .

- Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing phenyl with fluorophenyl) and correlate changes with activity. Bis-thiadiazole analogs, for instance, exhibit enhanced bioactivity due to improved π-π stacking .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like COX-2 or EGFR. The methylsulfonamido group often interacts with Arg120 via hydrogen bonds, while the thiazole ring engages in hydrophobic contacts .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .

Handling and Safety

Q. What precautions are necessary when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. The compound may cause skin/eye irritation (H315, H319) .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors (P264, P280) .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated containers (P501) .

Data Analysis and Reproducibility

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

- NMR Solvent Calibration: Ensure deuterated solvents (e.g., DMSO-d₆) are anhydrous. Impurities like water can shift proton signals by 0.1–0.3 ppm .

- Crystallization Optimization: Recrystallize from ethanol:acetone (1:1) to obtain pure single crystals, reducing polymorphic variations .

Advanced Structural Analysis

Q. What techniques are recommended for studying hydrogen-bonding networks in this compound?

Methodological Answer:

- X-ray Diffraction: Resolve intermolecular interactions (e.g., N–H···O=S bonds) with a Bruker D8 Venture diffractor. Data collection at 100 K improves resolution .

- FT-IR Spectroscopy: Identify NH stretching vibrations at 3300–3350 cm⁻¹ and sulfonamide S=O stretches near 1150 cm⁻¹ .

Biological Evaluation

Q. What in vitro assays are suitable for preliminary toxicity screening?

Methodological Answer:

- MTT Assay: Test cytotoxicity in HEK293 cells (48-hour exposure). A >80% viability at 10 µM suggests low toxicity .

- hERG Inhibition: Use patch-clamp electrophysiology to assess cardiac risk. IC₅₀ >30 µM is desirable for drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.